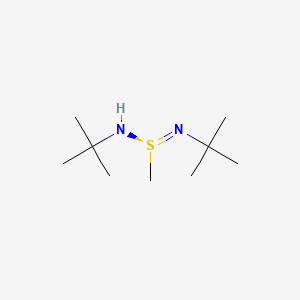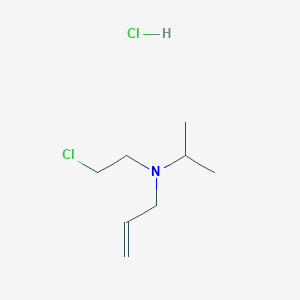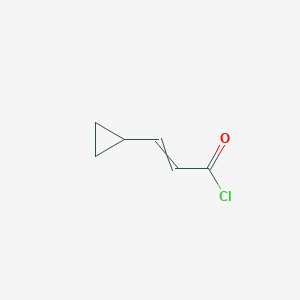![molecular formula C9H13N2O3P B14242912 Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl- CAS No. 398129-36-7](/img/structure/B14242912.png)
Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl- is a compound that belongs to the class of aminoalkylphosphinic acids. These compounds are known for their biological activity and are often used as analogues of carboxylic amino acids. They are valuable intermediates in the synthesis of other aminoalkylphosphorus acids .
Méthodes De Préparation
The synthesis of phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl- typically involves the phospha-Mannich reaction. This reaction uses a P–H precursor, an aldehyde, and an amine. The reaction conditions can vary, but a common method involves the reaction of hypophosphorous acid with secondary amines and formaldehyde in wet acetic acid, leading to aminomethyl-H-phosphinic acids in nearly quantitative yields . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The P–H bond can be oxidized to a P–OH bond, forming phosphonic acids.
Substitution: The P–H bond can be substituted with other groups, leading to the formation of unsymmetrical phosphinic acids.
Addition to Double Bonds: The compound can add to double bonds, forming new compounds. Common reagents used in these reactions include hypophosphorous acid, aldehydes, and amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl- involves its interaction with biological molecules. The compound can act as a bioisostere, mimicking the structure and function of carboxylic amino acids . This allows it to interact with enzymes and other proteins, potentially inhibiting their activity or altering their function . The specific molecular targets and pathways involved depend on the particular application and context.
Comparaison Avec Des Composés Similaires
Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl- is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Aminoalkylphosphonic acids: These compounds have a similar structure but contain a P–C bond instead of a P–H bond.
Bis(aminoalkyl)-phosphinic acids: These compounds contain two P–C bonds and are more frequently studied.
Phosphonic acids: These compounds are formed by the oxidation of the P–H bond to a P–OH bond
Propriétés
Numéro CAS |
398129-36-7 |
|---|---|
Formule moléculaire |
C9H13N2O3P |
Poids moléculaire |
228.18 g/mol |
Nom IUPAC |
[(2-aminoacetyl)amino]methyl-phenylphosphinic acid |
InChI |
InChI=1S/C9H13N2O3P/c10-6-9(12)11-7-15(13,14)8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)(H,13,14) |
Clé InChI |
MOCBANWBPNIURY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(CNC(=O)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14242845.png)
![N,N'-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine](/img/structure/B14242846.png)

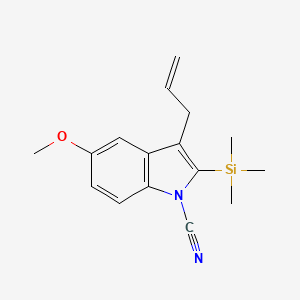
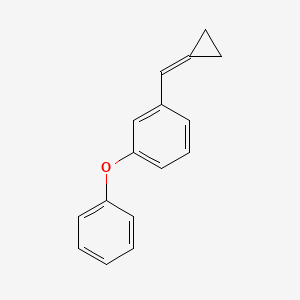
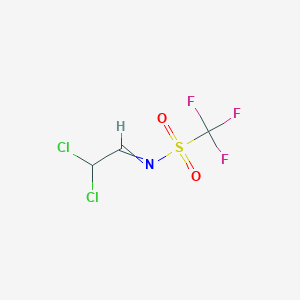
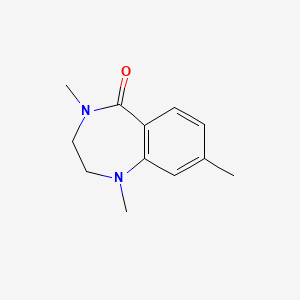
![Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate](/img/structure/B14242878.png)
![1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one](/img/structure/B14242879.png)
